Neodymium sulfide (Nd2S3)

Übersicht

Beschreibung

Synthesis Analysis

Neodymium sulfide can be synthesized via metal-organic chemical vapour deposition (MOCVD) using neodymium precursors and elemental sulfur under moderate conditions. The synthesis process allows for the formation of high purity γ-Nd2S3 films, with process temperatures ranging from 400°C to 600°C. Crystallinity is achieved above 500°C, and the resulting materials are luminescent with an optical bandgap ranging from 2.3 eV to 2.5 eV (Cwik et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds, such as neodymium(III) sulfide telluride (Nd2S2Te), has been analyzed, showing Nd3+ cations in a capped trigonal anti-prismatic coordination with sulfur and tellurium anions. This configuration results in a Ce2O2S-type structure, emphasizing the versatility and complexity of neodymium sulfide-related materials (Schleid & Klein, 2001).

Wissenschaftliche Forschungsanwendungen

Thin Film Development and Luminescence : Nd2S3 thin films have been developed using metal-organic chemical vapor deposition (MOCVD). These films exhibit luminescence with an optical bandgap ranging from 2.3 eV to 2.5 eV, indicating potential for functional applications in optoelectronics and photonics (Cwik et al., 2019).

Synthesis Methods : Different methods have been explored for synthesizing Nd2S3. One study investigated the reduction of neodymium sulfate by carbon to form Nd2S3, indicating a potential for developing new production processes for this material (佐藤 修彰 et al., 1994).

Lithium-Sulfur Batteries : Research on using neodymium oxide-doped carbon aerogels as cathode material for lithium-sulfur batteries has shown promising results. The Nd-doped materials help anchor sulfur and suppress the loss of polysulfide ions, enhancing battery performance (Li et al., 2017).

Composite Material Synthesis : Nd2S3 has been used to create new composite materials like neodymium copper sulfide (NdCuS2), which has distinct crystal structures and potential applications in various fields (Wang et al., 2001).

Thermogravimetric Studies : Thermogravimetric techniques have been employed to study the carbon reduction of neodymium sulfate, leading to a better understanding of the synthesis processes and conditions for Nd2S3 (Škrobian et al., 1994).

Rare Earth Magnet Applications : Research into improving the synergistic extraction of neodymium ions has implications for the production of neodymium magnets, which are critical in many high-tech applications (Kittisupakorn et al., 2018).

Optical Materials : Nd2S2Te, a neodymium(III) sulfide telluride, has been studied for its unique crystal structure, potentially useful in optical materials and electronics (Schleid & Klein, 2001).

Safety And Hazards

Neodymium sulfide is a green powder . It should be handled in a well-ventilated place with suitable protective clothing, and contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be taken off immediately, and the affected area should be washed off with soap and plenty of water .

Zukünftige Richtungen

Neodymium sulfide belongs to the exciting class of rare earth sulfides (RES) and is projected to have a serious potential in a wide spectrum of applications either in pure form or as a dopant . The development of a new sulfide production process that is technologically adoptable is being studied . The process of fabricating Nd2S3 thin films via MOCVD circumvents post-deposition treatments such as sulfurisation, paving the way for large scale synthesis and opening up new avenues for exploring the potential of this class of materials with properties for functional applications .

Eigenschaften

IUPAC Name |

neodymium(3+);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3S/q2*+3;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIGKOYGIHSSCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

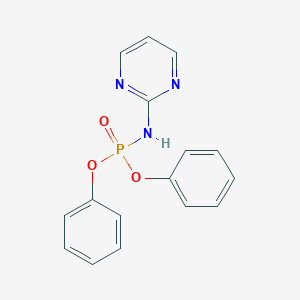

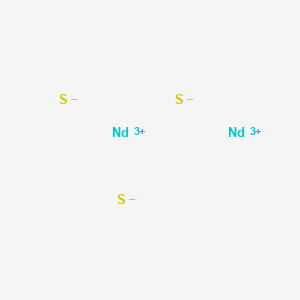

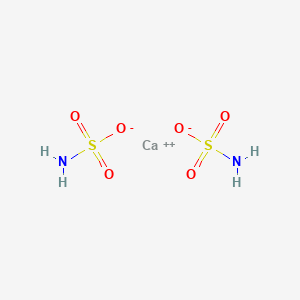

[S-2].[S-2].[S-2].[Nd+3].[Nd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nd2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green powder; [MSDSonline] | |

| Record name | Neodymium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9163 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Neodymium sulfide (Nd2S3) | |

CAS RN |

12035-32-4 | |

| Record name | Neodymium sulfide (Nd2S3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012035324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodymium sulfide (Nd2S3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dineodymium trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)

![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)